molecular formula C9H8BrN3 B8588852 2-(bromomethyl)-4-(1H-pyrazol-1-yl)pyridine

2-(bromomethyl)-4-(1H-pyrazol-1-yl)pyridine

Cat. No.: B8588852
M. Wt: 238.08 g/mol
InChI Key: RBLUTUFULNNRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(bromomethyl)-4-(1H-pyrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

2-(bromomethyl)-4-pyrazol-1-ylpyridine

InChI

InChI=1S/C9H8BrN3/c10-7-8-6-9(2-4-11-8)13-5-1-3-12-13/h1-6H,7H2

InChI Key

RBLUTUFULNNRCP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC=C2)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-methyl-4-(1H-pyrazol-1-yl)pyridine (300 mg, 1.9 mmol) in CCl4 (25 mL), N-bromo succinimide (304 mg, 1.71 mmol) and benzoyl peroxide (23 mg, 0.09 mmol) were added and heated to reflux for 16 h. The reaction mixture was cooled to rt and precipitated succinimide was filtered. The filtrate was absorbed on silicagel and concentrated under reduced pressure. The crude product was purified flash column chromatography (eluent: 5% ethyl acetate in hexane) to yield the title compound (100 mg, 45%). [TLC Rf=0.34 (ethyl acetate/hexane 30:70)].
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
304 mg
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
45%

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